1H-Indole-4-carboxaldehyde, 6-methoxy-7-(phenylmethoxy)-

Description

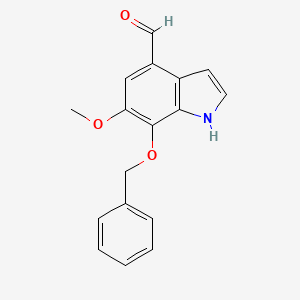

1H-Indole-4-carboxaldehyde, 6-methoxy-7-(phenylmethoxy)- (CAS: 102357-91-5) is a substituted indole derivative with the molecular formula C₁₇H₁₅NO₃ and a molecular weight of 281.31 g/mol . Its structure features a carboxaldehyde group at position 4, a methoxy group at position 6, and a phenylmethoxy (benzyl ether) group at position 7 (Figure 1).

Properties

CAS No. |

102357-91-5 |

|---|---|

Molecular Formula |

C17H15NO3 |

Molecular Weight |

281.30 g/mol |

IUPAC Name |

6-methoxy-7-phenylmethoxy-1H-indole-4-carbaldehyde |

InChI |

InChI=1S/C17H15NO3/c1-20-15-9-13(10-19)14-7-8-18-16(14)17(15)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3 |

InChI Key |

OISQWFYNQZSDHD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=CN2)C(=C1)C=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Starting Material and Protection

A common approach begins with 4-nitroindole or 4-substituted indole derivatives. Protection of the indole nitrogen is often necessary to prevent side reactions during subsequent steps. For example, triisopropylsilyl (TIPS) protection of the nitrogen has been employed to facilitate selective functionalization.

Methoxy and Phenylmethoxy Substitution

Methoxy groups at the 6-position can be introduced via electrophilic aromatic substitution or by starting from methoxy-substituted anilines. The phenylmethoxy group at the 7-position is typically installed through O-alkylation of a hydroxy group at the 7-position with benzyl bromide or a similar benzylating agent under basic conditions.

Formylation at the 4-Position

The aldehyde group at the 4-position is introduced by selective formylation reactions. The Vilsmeier-Haack reaction is a common method, where the indole derivative is treated with a mixture of phosphoryl chloride and dimethylformamide (DMF) to yield the 4-formylindole derivative.

Modified Bischler Indole Synthesis

A modified Bischler indole synthesis has been reported for methoxy-activated indoles, involving cyclization of phenacyl anilines under acidic conditions. This method allows for the introduction of methoxy groups and substitution patterns compatible with the target compound.

Microwave-Assisted Cyclization

Microwave irradiation has been used to accelerate the cyclization steps in indole synthesis, improving yields and reducing reaction times. For example, the synthesis of 4,6-dimethoxyindole derivatives was achieved by microwave-assisted Cadogan synthesis, which could be adapted for related compounds.

Representative Synthetic Route (Summary)

Detailed Research Findings

- The presence of methoxy groups at C6 activates the indole ring towards electrophilic substitution at C7, facilitating the introduction of the phenylmethoxy substituent.

- The modified Bischler indole synthesis provides a versatile route to methoxy-substituted indoles, allowing for the preparation of 3-substituted and 4-substituted derivatives with good regioselectivity.

- Microwave-assisted methods reduce reaction times significantly and improve yields in the cyclization steps, which is beneficial for scale-up and efficiency.

- Protection of the indole nitrogen with bulky silyl groups such as triisopropylsilyl chloride prevents unwanted side reactions and allows for selective functionalization of the aromatic ring.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Oxidation: The aldehyde group in 7-(BENZYLOXY)-6-METHOXY-1H-INDOLE-4-CARBALDEHYDE can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: 7-(BENZYLOXY)-6-METHOXY-1H-INDOLE-4-CARBOXYLIC ACID

Reduction: 7-(BENZYLOXY)-6-METHOXY-1H-INDOLE-4-METHANOL

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1H-Indole-4-carboxaldehyde, 6-methoxy-7-(phenylmethoxy)- has several notable applications in various fields of research:

Medicinal Chemistry

- Anticancer Properties : Studies have shown that this compound can inhibit RNA polymerase II phosphorylation, a critical process in transcriptional regulation in cancer cells. This suggests its potential as an anticancer agent similar to known compounds like oncrasin-1 .

Biological Research

- Enzyme Inhibition Studies : The compound is used to explore enzyme inhibition mechanisms due to its structural similarity to biologically active indoles. It serves as a valuable tool for understanding biochemical pathways and drug interactions.

Industrial Applications

- Synthesis of Dyes and Pigments : This compound is utilized in the production of various industrial chemicals, including dyes and pigments, owing to its stable chemical structure and reactivity.

Anticancer Mechanism

A study published in a reputable journal highlighted the anticancer effects of indole derivatives, including 1H-Indole-4-carboxaldehyde, 6-methoxy-7-(phenylmethoxy)-. The research focused on its ability to inhibit key phosphorylation events that regulate gene expression in cancer cells. The findings indicated that this compound could serve as a lead structure for developing new anticancer therapies .

Enzyme Interaction Studies

Another investigation examined the interaction of this compound with various enzymes involved in metabolic pathways. The results demonstrated that the methoxy and benzyloxy groups enhance binding affinity towards specific enzyme targets, suggesting potential applications in drug design aimed at modulating enzyme activity .

Mechanism of Action

The mechanism of action of 7-(BENZYLOXY)-6-METHOXY-1H-INDOLE-4-CARBALDEHYDE is largely dependent on its interaction with biological targets. It may act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. The benzyloxy and methoxy groups can enhance its binding affinity and specificity towards certain molecular targets, influencing its biological activity.

Comparison with Similar Compounds

Table 1: Key Properties of 1H-Indole-4-carboxaldehyde and Analogues

Key Observations:

Substituent Effects on Reactivity: The carboxaldehyde in the target compound provides a versatile handle for synthetic modifications, unlike carboxylic acids (e.g., 7-methoxy-1H-indole-3-carboxylic acid) or esters (e.g., 4-bromo-6-methoxy-7-OBn-1H-indole-2-carboxylate) . Electron-withdrawing groups (e.g., NO₂ in 4-methoxy-7-nitro-1H-indole) decrease electron density on the indole ring, altering reactivity in electrophilic substitutions compared to electron-donating groups (e.g., OCH₃, OBn) .

Lipophilicity and Bioavailability :

- The phenylmethoxy (OBn) group in the target compound significantly increases lipophilicity, which may enhance cellular uptake compared to simpler methoxy derivatives (e.g., 4-fluoro-7-methoxy-1H-indole) .

Resonance and Stability: The 6-methoxy group in the target compound allows resonance stabilization of the indole ring, as demonstrated in methoxy-substituted isoquinolines (). This contrasts with 7-methoxy derivatives, where such stabilization is less pronounced .

Biological Activity

1H-Indole-4-carboxaldehyde, 6-methoxy-7-(phenylmethoxy)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly in oncology.

- Molecular Formula : C17H15NO3

- Molecular Weight : 281.31 g/mol

- CAS Number : 102357-91-5

- Exact Mass : 281.105193 g/mol

Synthesis

The synthesis of 1H-Indole-4-carboxaldehyde, 6-methoxy-7-(phenylmethoxy)- typically involves several steps, including the formation of the indole ring followed by aldehyde functionalization. The specific synthetic pathways can vary, but they often utilize established methods for indole modification and substitution reactions to introduce the methoxy and phenylmethoxy groups.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of indole derivatives, including 1H-Indole-4-carboxaldehyde, 6-methoxy-7-(phenylmethoxy)-.

- Mechanism of Action : This compound has been shown to inhibit RNA polymerase II phosphorylation, which is critical for transcriptional regulation in cancer cells. Such inhibition suggests a mechanism similar to that of known anticancer agents like oncrasin-1 .

Cytotoxicity Studies

Table 1 summarizes the cytotoxic effects of various indole derivatives, including our compound of interest:

| Compound | IC50 (μM) in H460 Cells | IC50 (μM) in T29Kt1 Cells |

|---|---|---|

| Oncrasin−1 | 0.25 | 2.51 |

| 1H-Indole-4-carboxaldehyde | TBD | TBD |

| Hydroxymethyl Derivative | ≤0.031 | ≤0.037 |

Note: TBD indicates that specific values for this compound are yet to be determined.

Selectivity and Potency

Research has indicated that modifications at specific positions on the indole ring can significantly affect the compound's potency against various cancer cell lines. For instance, compounds with hydroxymethyl substitutions have displayed enhanced potency compared to their aldehyde counterparts .

Case Studies

A notable case study involved testing the compound's efficacy against breast cancer cell lines (MDA-MB-231). The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through enhanced caspase activity at micromolar concentrations .

Additional Biological Activities

Beyond anticancer effects, indole derivatives have been explored for their antiviral properties. Some studies suggest that compounds with similar structures exhibit activity against viral strains such as HIV and Hepatitis C . The ability to inhibit viral replication makes these compounds promising candidates for further investigation.

Q & A

Q. What are the key synthetic strategies for introducing methoxy and phenylmethoxy groups into 1H-indole-4-carboxaldehyde derivatives?

The synthesis of such derivatives typically involves regioselective functionalization. For example, methoxy groups can be introduced via nucleophilic substitution or protection/deprojection strategies using methylating agents under controlled conditions. The phenylmethoxy group is often added through alkylation or Mitsunobu reactions with benzyl alcohols. A reported method for similar indole derivatives involves refluxing precursors with benzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF . Challenges include avoiding over-alkylation and ensuring regioselectivity, which can be monitored via TLC or HPLC .

Q. How is the structural integrity of 1H-Indole-4-carboxaldehyde derivatives validated?

Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm and benzyloxy aromatic protons at δ 7.2–7.5 ppm) .

- HPLC : Purity (>98%) is confirmed using reverse-phase HPLC with UV detection at 254 nm, as described in indole derivative protocols .

- X-ray crystallography : Single-crystal analysis resolves ambiguities in regiochemistry. For example, methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate was structurally confirmed via SHELX-refined crystallography, highlighting bond angles and torsion angles critical for conformation .

Q. What crystallization conditions are optimal for alkoxy-substituted indole derivatives?

Slow evaporation from mixed solvents (e.g., dichloromethane/hexane or methanol/water) is effective. For derivatives with bulky substituents, low-polarity solvents reduce aggregation. In a case study, diffraction-quality crystals of a 7-methoxy-4-benzyloxy indole derivative were obtained using ethyl acetate/hexane (1:3) at 4°C, enabling precise determination of the crystal lattice (monoclinic, space group P2₁/c) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of 1H-Indole-4-carboxaldehyde in cross-coupling reactions?

The electron-donating methoxy and phenylmethoxy groups deactivate the indole core, reducing electrophilicity at the 4-carboxaldehyde position. However, steric hindrance from the 7-(phenylmethoxy) group can impede coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) predict higher activation energy for reactions at the 4-position compared to less-substituted analogs. Experimental validation involves comparing reaction yields under Pd-catalyzed conditions, with adjustments in catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) and temperature (80–100°C) .

Q. How can discrepancies between spectroscopic and crystallographic data be resolved for this compound?

Conflicting data (e.g., NMR suggesting one tautomer vs. X-ray showing another) require multi-technique validation:

- SHELX refinement : High-resolution X-ray data (R factor < 0.05) provide unambiguous bond-length evidence, as seen in methyl 4-benzyloxy-7-methoxy-indole structures .

- Variable-temperature NMR : Detects dynamic processes (e.g., ring puckering) that may explain shifts.

- DFT calculations : Optimize geometries and simulate NMR spectra to match experimental data .

Q. What strategies mitigate decomposition during storage of alkoxy-substituted indole derivatives?

Degradation pathways (e.g., oxidation of benzyloxy groups) are minimized by:

- Storing under inert gas (N₂/Ar) at –20°C in amber vials.

- Adding stabilizers like BHT (0.1% w/w) to prevent radical-mediated oxidation.

- Periodic HPLC-MS monitoring to detect degradation products, as reported for similar indole-based pharmaceuticals .

Data Contradiction Analysis

Q. How to interpret conflicting HPLC and NMR purity results?

Discrepancies arise when NMR integrates residual solvents or protons from degradation products. For example, residual DMF (δ 2.7–3.0 ppm) may inflate NMR purity. Cross-validate using:

- LC-MS : Identifies low-concentration impurities via mass fragmentation.

- Elemental analysis : Confirms C/H/N ratios within 0.3% of theoretical values .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.